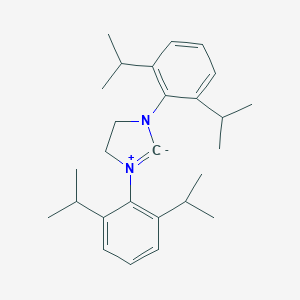
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Vue d'ensemble
Description
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene is a type of N-heterocyclic carbene (NHC) that has gained attention due to its unique structure and properties. The compound features a five-membered ring with a twisted conformation and is characterized by the presence of bulky 2,6-diisopropylphenyl groups at the 1,3-positions on the imidazole ring. This structure has been confirmed by X-ray crystallography, which also revealed a significant dihedral angle between the aromatic rings, enhancing its steric bulk and potentially affecting its reactivity and stability .
Synthesis Analysis
The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene and related compounds typically involves the formation of imidazolinium salts followed by deprotonation to yield the free carbene. For instance, the synthesis of stable 1,3-bis(N,N-dialkylamino)imidazolin-2-ylidenes was achieved from chiral bis-hydrazones, which were then cyclized to imidazolinium salts and treated with a strong base like KN(SiMe3)2 to obtain the free carbene . Another approach involved the C–H bond activation of chloroform at the carbene carbon to prepare a chloroform adduct of the NHC, which was characterized by NMR spectroscopy and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene has been extensively studied. The compound exhibits a twisted conformation within its five-membered ring, and the bulky diisopropylphenyl groups contribute to a significant dihedral angle between the aromatic rings. This structural arrangement has implications for the compound's electronic properties and reactivity . Additionally, the molecular structures of related 2-iminoimidazolines have been reported, indicating that the structural parameters are best described by non-ylidic resonance structures, suggesting that electron delocalization within the imidazole heterocycle does not play a crucial role in these systems .
Chemical Reactions Analysis
The reactivity of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene and related NHCs has been explored in various chemical reactions. For example, the compound has been used to form complexes with transition metals, such as copper, which exhibit luminescence under ambient conditions. This suggests potential applications in materials science and catalysis . Additionally, the synthesis of bis(imidazolin-2-imine) metal dichlorides containing first-row transition metals has been reported, demonstrating the versatility of NHCs in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene are influenced by its bulky substituents and the electronic nature of the carbene center. The luminescence of its copper(I) complex in both solution and solid state suggests interesting photophysical properties, potentially due to metal-to-ligand charge transfer (MLCT) processes . The compound's solid-state structure, characterized by head-to-tail alignment of molecular dipoles and unconventional dihydrogen bonds, highlights its potential for forming unique supramolecular assemblies .
Applications De Recherche Scientifique
[3 + 2]-Dipolar Cycloaddition Reactions
This compound is employed in thermal 1,3-dipolar cycloaddition reactions with alkynes, nitriles, and alkenes bearing electron-withdrawing groups. It assists in forming stable NHC-boryl-substituted triazoles, tetrazoles, and triazolidines with good to excellent yields (Merling et al., 2012).
Catalytic Activity in Organic Synthesis
The compound acts as a π-Lewis acid in the synthesis of [IPr·InBr2][SbF6]. It exhibits catalytic activity for hydroarylations, transfer hydrogenations, and cycloisomerizations, making it a versatile catalyst in organic synthesis (Michelet et al., 2015).
Reactivity Between Diboracumulenic and Diborynic Extremes
In a study, a new compound stabilized by 1,3-bis[diisopropylphenyl]-4,5-dihydroimidazol-2-ylidene (SIDip) was synthesized. The π-acidity of the SIDip ligand gives rise to properties between those of L-B2-L compounds stabilized by different ligands. This highlights its role in modulating reactivity and structural properties (Böhnke et al., 2015).
Ruthenium Olefin Metathesis Catalysts
This compound has been used in the synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. It shows excellent activity in macrocyclizations and cross metathesis due to its stability (Bantreil & Nolan, 2011).
Synthesis of NHC-Bearing Silver and Rhodium Complexes
It has been used in preparing silver(I) complexes which are characterized by NMR spectroscopy and X-ray diffraction. These complexes have shown reactivity with elemental sulfur and formed unique Cu-centered complexes (Paas et al., 2006).
Activation of X−H Bonds
The compound is part of the synthesis of novel copper complexes which can activate various X−H bonds, demonstrating its versatility in bond activation (Fortman et al., 2010).
Catalysis in Cross-Coupling Reactions
It forms anionic iron(II) complexes that show high activity in cross-coupling reactions of alkyl halides, demonstrating its utility in catalysis (Gao et al., 2010).
Orientations Futures
Given the tremendous importance of NHC ligands in homogeneous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The synthesis of “1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” hinges upon cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This approach in ligand design is demonstrated through the facile synthesis of BIAN-IPr# and Np#, two ligands that differ in steric properties and N-wingtip arrangement .
Propriétés
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYFCGKKKSOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447035 | |
| Record name | SIPr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | |
CAS RN |
258278-28-3 | |
| Record name | SIPr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



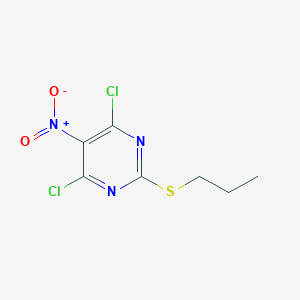
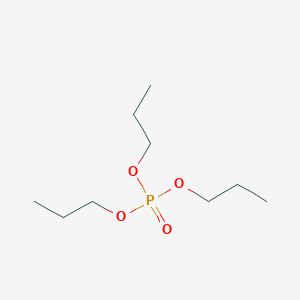
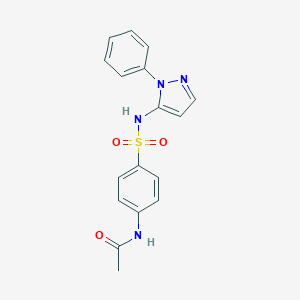
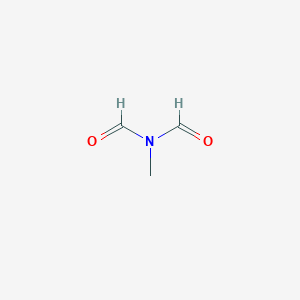

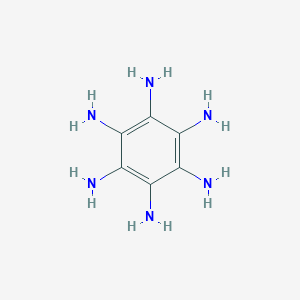
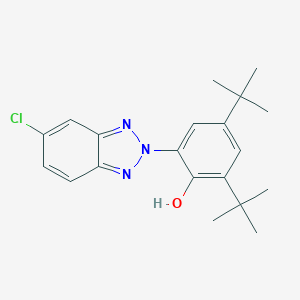
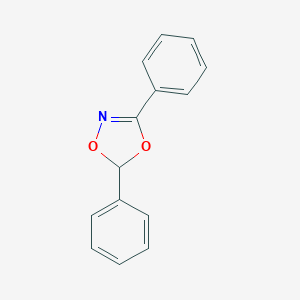
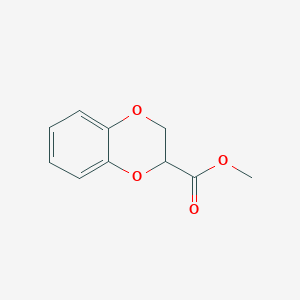
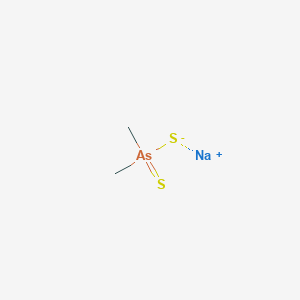
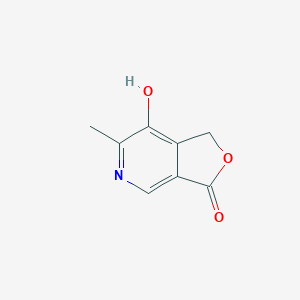
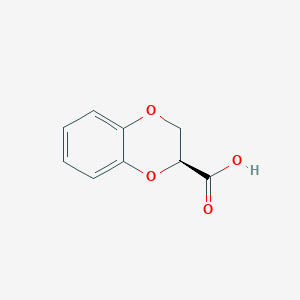
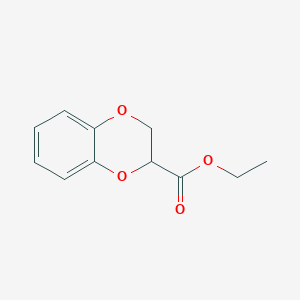
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)